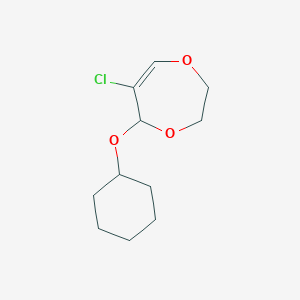
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro-: is a chemical compound that belongs to the class of dioxepins. Dioxepins are heterocyclic compounds containing a seven-membered ring with two oxygen atoms. This particular compound is characterized by the presence of a chlorine atom and a cyclohexyloxy group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- typically involves the following steps:
Formation of the Dioxepin Ring: The dioxepin ring can be synthesized through a cyclization reaction involving appropriate diols and dihalides under basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through an etherification reaction using cyclohexanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or the reduction of other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of chlorinated oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated compounds or reduced functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,4-Dioxepin, 6-chloro-5-(1,1-dimethylethoxy)-: Similar structure but with a different substituent group.
5H-1,4-Dioxepin, 6-chloro-5-(methoxy)-: Another similar compound with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61207-76-9 |
|---|---|
Molekularformel |
C11H17ClO3 |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
6-chloro-5-cyclohexyloxy-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C11H17ClO3/c12-10-8-13-6-7-14-11(10)15-9-4-2-1-3-5-9/h8-9,11H,1-7H2 |
InChI-Schlüssel |
KMOVAWLZDSDNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2C(=COCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
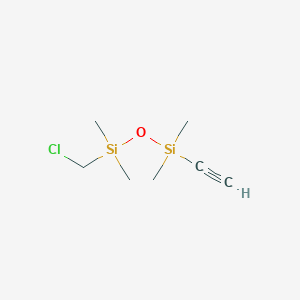
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
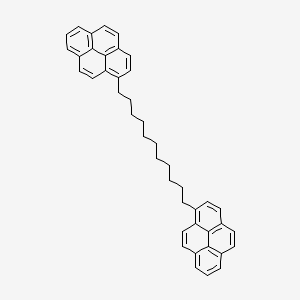
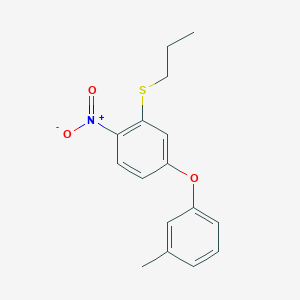

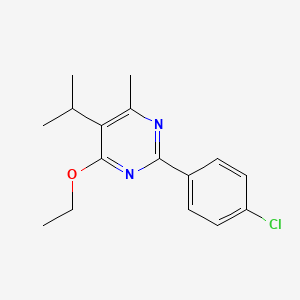
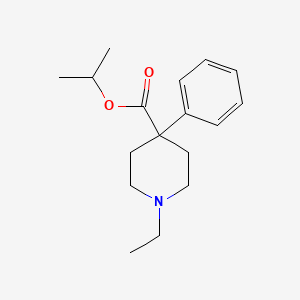

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

